molecular formula C20H29NO4 B14376273 (3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone CAS No. 88502-97-0

(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

Cat. No.: B14376273
CAS No.: 88502-97-0
M. Wt: 347.4 g/mol
InChI Key: JDVYNVZDVBFWAM-UHFFFAOYSA-N
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Description

(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[321]octan-6-yl)methanone is a complex organic compound that features a trimethoxyphenyl group and a bicyclic azabicyclo structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone typically involves the following steps:

    Formation of the Trimethoxyphenyl Group: This can be achieved through the methylation of a phenol derivative, such as 3,4,5-trimethoxyphenol, using methyl iodide in the presence of a base like potassium carbonate.

    Construction of the Azabicyclo Structure: The azabicyclo structure can be synthesized through a series of cyclization reactions starting from appropriate amine precursors.

    Coupling Reaction: The final step involves coupling the trimethoxyphenyl group with the azabicyclo structure using a suitable coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of (3,4,5-Trimethoxyphenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone involves its interaction with molecular targets such as:

Properties

CAS No.

88502-97-0

Molecular Formula

C20H29NO4

Molecular Weight

347.4 g/mol

IUPAC Name

(3,4,5-trimethoxyphenyl)-(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)methanone

InChI

InChI=1S/C20H29NO4/c1-19(2)9-14-10-20(3,11-19)12-21(14)18(22)13-7-15(23-4)17(25-6)16(8-13)24-5/h7-8,14H,9-12H2,1-6H3

InChI Key

JDVYNVZDVBFWAM-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2CC(C1)(CN2C(=O)C3=CC(=C(C(=C3)OC)OC)OC)C)C

Origin of Product

United States

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